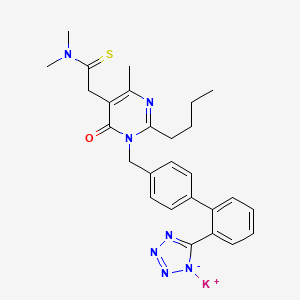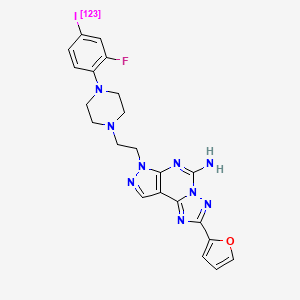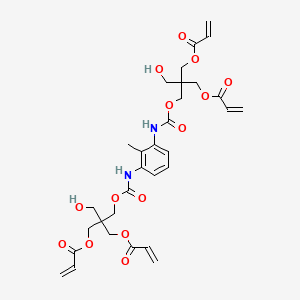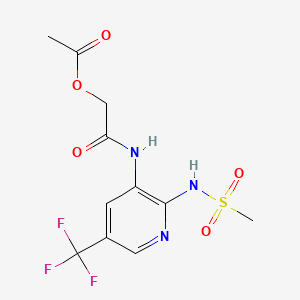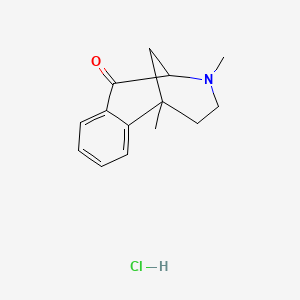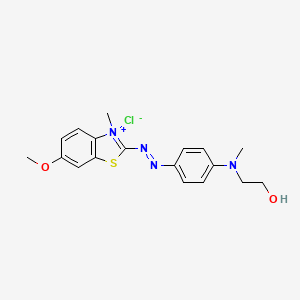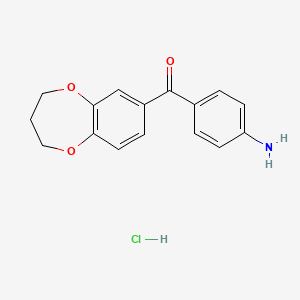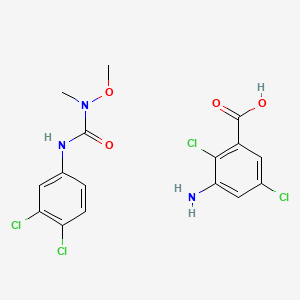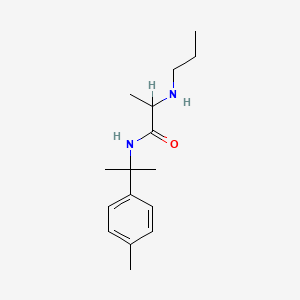
Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- is a complex organic compound with a unique structure that includes both amide and amine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the amide bond and the introduction of the propylamino group. Common reagents used in these reactions include acyl chlorides, amines, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various catalysts to enhance reaction rates and selectivity. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Wissenschaftliche Forschungsanwendungen
Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- involves its interaction with molecular targets and pathways within biological systems. This may include binding to specific receptors, inhibiting enzymes, or modulating signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- include other amides and amines with comparable structures and functional groups. Examples include:
- N-(1-methyl-1-phenylethyl)acetamide
- N-(1-methyl-1-(4-methylphenyl)ethyl)acetamide
- N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(ethylamino)-propanamide
Uniqueness
The uniqueness of Propanamide, N-(1-methyl-1-(4-methylphenyl)ethyl)-2-(propylamino)- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
91793-45-2 |
|---|---|
Molekularformel |
C16H26N2O |
Molekulargewicht |
262.39 g/mol |
IUPAC-Name |
N-[2-(4-methylphenyl)propan-2-yl]-2-(propylamino)propanamide |
InChI |
InChI=1S/C16H26N2O/c1-6-11-17-13(3)15(19)18-16(4,5)14-9-7-12(2)8-10-14/h7-10,13,17H,6,11H2,1-5H3,(H,18,19) |
InChI-Schlüssel |
FZHNPASYORMJPV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNC(C)C(=O)NC(C)(C)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




